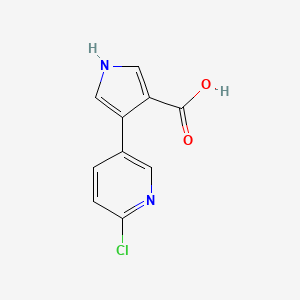

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid

Descripción

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 3 and a 6-chloropyridin-3-yl moiety at position 4. Key properties include:

- Molecular Formula: C₁₀H₇ClN₂O₂

- Molecular Weight: 222.63 g/mol

- CAS Registry Number: 1026577-36-5

- Purity: ≥95% .

The compound’s structure combines aromatic nitrogen-containing rings (pyrrole and pyridine), which are common in bioactive molecules.

Propiedades

IUPAC Name |

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-2-1-6(3-13-9)7-4-12-5-8(7)10(14)15/h1-5,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHPHZAKBICZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CNC=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a boronic acid derivative of the pyridine with a halogenated pyrrole.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of esters or amides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

While there is no direct information about the applications of "4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid," the search results provide information on related compounds and their applications, which can give insight into the potential uses of the query compound.

Pyrrole Derivatives as Pharmaceutical Products

Pyrrole compounds with a substituted sulfonyl group at the 1-position are useful as acid secretion inhibitors, also known as proton pump inhibitors. They can also be therapeutic drugs for neoplastic diseases or autoimmune diseases .

Pyrrole-2-carboxamides as MmpL3 Inhibitors

Pyrrole-2-carboxamides have exhibited potent anti-TB activity with low cytotoxicity. Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .

Sulfonylpyrrole Compounds

A production method of a pyrrole compound useful as a pharmaceutical product, particularly an acid secretion inhibitor, and a production method of an intermediate used for this method have been described .

Substituted Pyrrole Derivatives

Substituted pyrrole derivatives have been used for treating conditions and disorders like Ankylosing Spondylitis, Colitis ulcerative, Crohn's disease, Inflammatory bowel disease, Sepsis syndrome, Systemic Inflammatory Response Syndrome, and Toxic shock syndrome .

Other Pyrrole Applications

Other applications of pyrrole derivatives include:

Mecanismo De Acción

The mechanism of action of 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Pyrrole-Carboxylic Acid Derivatives with Pyridine/Pyridazine Substituents

Key Observations :

- Substituents like cyclopropyl or trifluoromethyl groups increase molecular weight and hydrophobicity compared to the target compound .

- Pyridazine analogs (e.g., 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine) exhibit similar molecular weights but lack the pyrrole-carboxylic acid motif, altering electronic properties .

Ester Derivatives and Chlorophenyl Analogs

Key Observations :

Pyrrolidine and Piperazine Derivatives

Key Observations :

- Pyrrolidine-based analogs (saturated rings) exhibit different electronic profiles and conformational rigidity compared to pyrrole derivatives .

Research Findings and Implications

Physicochemical Properties

- The carboxylic acid group in the target compound likely confers higher water solubility compared to ester derivatives, though chlorine and aromatic rings may offset this via hydrophobic effects .

- Pyridazine/pyrimidine analogs (e.g., ) show variability in melting points and stability due to differences in ring saturation and substituent electronegativity .

Actividad Biológica

4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including a chloropyridinyl group and a carboxylic acid moiety, facilitate interactions with various biological targets, making it an interesting subject of study.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chloropyridinyl group may modulate enzymatic activity or receptor binding, while the pyrrole ring can participate in various biochemical reactions. This dual functionality suggests that the compound could have diverse pharmacological effects, including antimicrobial and anticancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Anticancer Properties : Similar pyrrole derivatives have been evaluated for their anticancer effects, with some showing promising results against various cancer cell lines. The mechanism often involves the inhibition of tumor growth or induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrrole ring or the chloropyridinyl group may enhance or diminish its biological activity. Comparative studies with similar compounds reveal that halogen substitutions (e.g., bromine or fluorine) can significantly affect potency and selectivity towards specific biological targets .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-(6-Bromopyridin-3-yl)-1H-pyrrole-3-carboxylic acid | Structure | Moderate Anticancer |

| 4-(6-Fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | Structure | Enhanced Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including those similar to this compound:

- Antiviral Activity : A study demonstrated that pyrrole scaffolds could serve as effective inhibitors of hepatitis B virus capsid assembly. Compounds with similar structures showed significant binding affinity to viral proteins, suggesting potential therapeutic applications in antiviral drug development .

- Antitumor Activity : In vivo studies on related pyrrole compounds indicated moderate tumor growth inhibition in xenograft models. These findings highlight the need for further optimization to enhance efficacy against specific cancer types while minimizing toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid?

- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of chloropyridine derivatives with pyrrole precursors. For example:

Core Formation : Coupling 6-chloropyridin-3-amine with a pyrrole intermediate (e.g., ethyl pyrrole-3-carboxylate) using palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 80–100°C .

Hydrolysis : Convert ester groups to carboxylic acid using NaOH or LiOH in THF/water .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .

- Key Considerations : Optimize reaction time and temperature to avoid side products like decarboxylated derivatives. Monitor progress via TLC or HPLC .

Q. How do NMR and mass spectrometry confirm the structural identity of this compound?

- 1H NMR Analysis :

- Pyrrole protons : Expected signals at δ 6.5–7.2 ppm (aromatic protons) and δ 12.5–13.5 ppm (carboxylic acid -OH, broad singlet) .

- Chloropyridine protons : Doublets near δ 8.0–8.5 ppm (J = 8.4 Hz) .

- ESI-MS : Molecular ion peak [M+H]+ at m/z 253.1 (calculated for C₁₀H₇ClN₂O₂) .

- Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., prostate cancer PC-3) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against kinases or oxidoreductases via fluorescence-based kinetic assays .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out nonspecific effects .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data?

- Approach :

Molecular Docking : Simulate binding interactions with target proteins (e.g., mTOR) to identify key binding residues and affinity differences across studies .

QSAR Modeling : Corrogate structural features (e.g., chloropyridine orientation) with activity variations using datasets from diverse cell lines .

Meta-Analysis : Normalize data across studies by adjusting for variables like cell passage number, serum concentration, and assay incubation time .

Q. What strategies optimize reaction yield and selectivity during scale-up?

- Process Control :

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for improved turnover in coupling reactions .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. How do substituent modifications (e.g., Cl vs. CF₃) alter the compound’s physicochemical properties?

- Comparative Analysis :

| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| 6-Cl | 1.8 | 0.15 | 12.3 |

| 6-CF₃ | 2.4 | 0.08 | 8.7 |

- Key Insights : Electron-withdrawing groups (e.g., CF₃) increase lipophilicity but reduce aqueous solubility, impacting bioavailability .

Q. What advanced techniques characterize crystallographic or electronic properties?

- Single-Crystal XRD : Resolve π-stacking interactions between pyrrole and chloropyridine moieties (e.g., d-spacing ~3.5 Å) .

- Cyclic Voltammetry : Measure redox potentials to assess electron-transfer capacity for photodynamic therapy applications .

- DFT Calculations : Map HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic environments .

Methodological Notes

- Avoiding Pitfalls :

- Ethical Compliance : Adhere to green chemistry principles by recycling catalysts and minimizing halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.